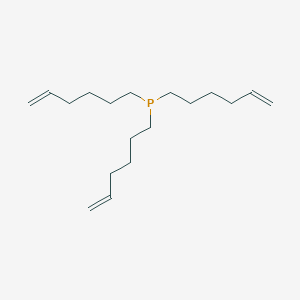

Tri(hex-5-en-1-yl)phosphane

Description

Properties

CAS No. |

816419-98-4 |

|---|---|

Molecular Formula |

C18H33P |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

tris(hex-5-enyl)phosphane |

InChI |

InChI=1S/C18H33P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-6H,1-3,7-18H2 |

InChI Key |

BZUSXVGDTUISLA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCP(CCCCC=C)CCCCC=C |

Origin of Product |

United States |

Coordination Chemistry of Tri Hex 5 En 1 Yl Phosphane Complexes

General Principles of Tertiary Phosphane-Transition Metal Coordination

Tertiary phosphanes (PR₃) are a cornerstone of coordination chemistry, valued for their versatility as ligands for transition metals. Their electronic and steric properties can be systematically tuned by modifying the R groups, which in turn influences the stability, reactivity, and catalytic activity of the resulting metal complexes.

Phosphanes primarily function as σ-donors, using the lone pair of electrons on the phosphorus atom to form a coordinate bond with a metal center. They are classified as two-electron donor ligands. The strength of this σ-donation is influenced by the nature of the substituents on the phosphorus atom; electron-donating groups, such as alkyl chains, enhance the electron density on the phosphorus, making it a stronger σ-donor.

The steric bulk of a phosphane ligand is another critical factor, often quantified by the Tolman cone angle. Bulky phosphanes can influence the coordination number of the metal complex, often favoring lower coordination numbers and creating a specific steric environment that can control substrate access and selectivity in catalytic reactions.

Synthesis of Tri(hex-5-en-1-yl)phosphane Complexes with Diverse Transition Metals

Detailed experimental studies on the synthesis of transition metal complexes specifically with this compound are not widely reported. However, general synthetic methodologies for phosphine-alkene ligands provide a framework for how such complexes could be prepared. Typically, the synthesis involves reacting the phosphane ligand with a suitable metal precursor, such as a metal halide or a complex with labile ligands (e.g., solvent molecules). The pendant alkene groups in this compound offer the potential for it to act as a multidentate ligand, coordinating through both the phosphorus atom and one or more of the hexenyl double bonds.

Group 8 Metal Complexes (e.g., Ru, Os) for Catalytic Applications

Specific research detailing the synthesis and catalytic applications of Ruthenium (Ru) or Osmium (Os) complexes with this compound is not available in the reviewed literature. Generally, ruthenium-phosphine complexes are pivotal in catalysis, particularly for hydrogenation and metathesis reactions. A ligand like this compound could potentially form chelate complexes where the pendant alkene arms coordinate to the ruthenium center, influencing the catalyst's stability and reactivity.

Group 9 Metal Complexes (e.g., Rh, Ir) for Homogeneous Catalysis

There is no specific information available on the synthesis of Rhodium (Rh) or Iridium (Ir) complexes with this compound. Rhodium-phosphine complexes are famously used in homogeneous catalysis, especially for hydroformylation, a process vital for the industrial production of aldehydes. The electronic and steric properties of the phosphine (B1218219) ligand are crucial for controlling the rate and selectivity of the reaction.

Group 10 Metal Complexes (e.g., Ni, Pd, Pt) in Cross-Coupling and Polymerization

Specific studies on Nickel (Ni), Palladium (Pd), or Platinum (Pt) complexes of this compound are not found in the available literature. Palladium-phosphine complexes are extensively used in cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), which are fundamental tools in organic synthesis. tcichemicals.com The nature of the phosphine ligand directly impacts the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps. tcichemicals.com The presence of alkene functionalities in the ligand could also be relevant for polymerization catalysis.

Other Relevant Transition Metal Complexes of this compound

No data is available on other specific transition metal complexes formed with this compound.

Ligand Donor Properties of this compound within Coordination Spheres

Quantitative data on the specific ligand donor properties of this compound, such as its Tolman electronic parameter (TEP) or cone angle, have not been reported. However, its properties can be inferred from its structure.

As a trialkylphosphane, this compound is expected to be a strong σ-donor and a weak π-acceptor. The alkyl chains (hexenyl groups) are electron-donating, which increases the electron density on the phosphorus atom and enhances its σ-basicity compared to triarylphosphanes like triphenylphosphine.

The steric demand of the ligand would be influenced by the flexibility of the three hexenyl chains. The pendant alkene groups also introduce the possibility of hemilability, where one of the alkene arms can reversibly coordinate and dissociate from the metal center. This behavior can be highly significant in catalysis, as the dissociation of a ligand arm can open up a coordination site for substrate binding. The interaction of the alkene C=C double bonds with the metal center could also influence the electronic properties at the metal.

Electronic Properties and Their Influence on Metal Center Reactivity

The electronic nature of a phosphine ligand is a critical factor in determining the properties and reactivity of its metal complexes. This is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a [LNi(CO)3] complex using infrared spectroscopy. libretexts.org A lower ν(CO) value indicates a more electron-donating (more basic) phosphine, which increases the electron density on the metal center. This, in turn, enhances π-backbonding to other ligands like CO, weakening the C-O bond and lowering its stretching frequency. libretexts.org

The strong donor character of this compound influences the reactivity of the metal center in several ways:

It can stabilize metal centers in lower oxidation states.

It can promote oxidative addition reactions, a key step in many catalytic cycles. libretexts.org

The increased electron density at the metal can facilitate reductive elimination, the product-forming step in many cross-coupling reactions.

The presence of the electron-rich alkene moieties on the hexenyl chains could also have a secondary electronic effect, although this is generally considered to be minor compared to the direct effect of the alkyl chains on the phosphorus atom.

To provide context, the following table presents TEP values for some common phosphine ligands.

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OEt)₃ | 2076.3 |

| PF₃ | 2110.9 |

Data sourced from general literature on Tolman Electronic Parameters.

Steric Parameters and Cone Angle Considerations of this compound

The steric bulk of a phosphine ligand plays a crucial role in controlling the coordination number, geometry, and reactivity of a metal complex. The most common metric for quantifying this is Tolman's cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the vertex at the center of the metal atom. libretexts.org A larger cone angle signifies greater steric hindrance around the metal center. libretexts.org

The flexible hexenyl chains of this compound make the determination of a precise cone angle challenging. The cone angle will be highly dependent on the conformation of the alkyl chains. However, it is expected to be a sterically demanding ligand. The number of phosphine ligands that can coordinate to a metal center is often limited by their steric bulk; for instance, only two molecules of a very bulky phosphine like tricyclohexylphosphine (B42057) (PCy₃) may be able to coordinate, whereas several molecules of a smaller phosphine like trimethylphosphine (B1194731) (PMe₃) can. libretexts.org The large steric footprint of this compound can be advantageous in catalysis by creating a coordinatively unsaturated metal center, which is often a prerequisite for catalytic activity. libretexts.org

The table below shows the cone angles for several common phosphine ligands for comparison.

| Ligand | Cone Angle (θ) in degrees |

| PH₃ | 87 |

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

Data sourced from general literature on Tolman Cone Angles.

Intramolecular Coordination: Role of the Pendant Alkene in this compound Complexes

A key feature of this compound is the presence of three pendant alkene functionalities. These alkenes can potentially coordinate to the metal center in an intramolecular fashion, forming a chelate or even a tripodal complex. This "hemilabile" behavior, where the alkene can coordinate and de-coordinate from the metal center, can have a significant impact on the stability and reactivity of the complex.

The formation of a chelate ring through intramolecular coordination is entropically favored over intermolecular coordination. libretexts.org The length of the hexenyl chain is crucial for this. A six-carbon chain allows for the formation of a stable chelate ring with the metal center. The coordination of the pendant alkene can:

Stabilize the metal complex by occupying a coordination site.

Influence the regioselectivity and stereoselectivity of catalytic reactions by restricting the geometry of the substrate's approach to the metal center.

Participate directly in catalytic cycles, for example, in intramolecular hydroacylation or hydroamination reactions. nih.govbath.ac.uk

The coordination of the alkene is typically weaker than the P-metal bond and can be displaced by other substrates during a catalytic reaction. This dynamic equilibrium between the coordinated and uncoordinated states of the pendant alkene is a defining characteristic of this type of ligand.

Dynamic Behavior of this compound Ligands in Metal Complexes

Metal complexes of this compound are expected to exhibit dynamic behavior in solution. This can be studied using techniques like variable-temperature NMR spectroscopy. york.ac.uk Several dynamic processes can be envisaged:

Conformational Flexibility: The long hexenyl chains are highly flexible, leading to multiple possible conformations of the ligand in a metal complex. This can result in broadened signals in NMR spectra at room temperature.

Alkene Coordination/Decoordination: As mentioned above, the reversible coordination of the pendant alkenes is a key dynamic process. At low temperatures, the coordinated and uncoordinated states might be observable as distinct species in the NMR spectrum, while at higher temperatures, a time-averaged signal would be observed due to rapid exchange.

Ligand Dissociation/Association: Like other phosphine ligands, this compound can dissociate from the metal center, which is often a crucial step in catalytic cycles to generate a vacant coordination site. libretexts.org

The specific dynamic behavior will depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Redox Chemistry of this compound and its Metal Complexes

The redox chemistry of phosphines and their metal complexes is an important aspect of their reactivity. This compound, being a tertiary phosphine, can be oxidized to the corresponding phosphine oxide, Tri(hex-5-en-1-yl)phosphine oxide. This oxidation is often an undesirable side reaction in catalysis, as the phosphine oxide is typically a poor ligand. rsc.org

The metal center in a this compound complex can also undergo redox changes. The electronic properties of the phosphine ligand influence the redox potential of the metal center. As a strong electron-donating ligand, this compound will make the metal center more electron-rich and thus easier to oxidize (i.e., it will have a more negative reduction potential). The stability of the oxidized forms of the metal complexes can also be influenced by the phosphine ligand. uni-konstanz.de

Mechanistic Investigations of Tri Hex 5 En 1 Yl Phosphane Mediated Processes

Elucidation of Catalytic Cycles for Tri(hex-5-en-1-yl)phosphane-Based Systems

No information was found regarding the specific catalytic cycles in which this compound participates.

Intermediate Identification and Characterization in Catalytic Pathways

There are no located studies that identify or characterize catalytic intermediates involving this phosphane.

Kinetic Studies of this compound Catalyzed Reactions

Kinetic data or studies for reactions catalyzed by this compound were not found.

Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights (e.g., in situ NMR, IR)

No literature detailing the use of in situ NMR, IR, or other spectroscopic methods to monitor reactions with this specific ligand was identified.

Isotopic Labeling Experiments for Mechanistic Pathway Determination

No isotopic labeling experiments involving this compound have been documented in the search results.

Role of Ligand Dynamics in Reaction Mechanism and Selectivity

Information on the specific role of the dynamics of the hexenyl chains of this ligand in influencing reaction mechanisms or selectivity is not available.

Theoretical and Computational Studies of Tri Hex 5 En 1 Yl Phosphane

Computational Approaches to Phosphane Ligand Properties (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the properties of phosphane ligands like Tri(hex-5-en-1-yl)phosphane. DFT calculations allow for the determination of various electronic and steric properties that are crucial for a ligand's behavior in coordination chemistry and catalysis. These methods are instrumental in designing novel ligands and predicting their performance in catalytic reactions.

Key properties of phosphane ligands that are routinely investigated using DFT include:

Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating or -withdrawing ability of a phosphine (B1218219) ligand. It is computationally derived by calculating the vibrational frequency of the C-O bond in a model complex, typically Ni(CO)₃L, where L is the phosphine ligand. A lower stretching frequency indicates a more electron-donating ligand.

Cone Angle: This steric parameter, originally proposed by Tolman, provides a measure of the bulkiness of a phosphine ligand. Computational methods allow for a more precise and dynamic evaluation of the ligand's steric profile compared to physical models.

Ligand Binding Energies: DFT can be used to calculate the energy required to dissociate a phosphine ligand from a metal center, providing insights into the strength of the metal-ligand bond.

Reaction Pathways and Transition States: By mapping the potential energy surface, DFT can elucidate the mechanisms of catalytic reactions, identifying key intermediates and transition states. This information is vital for understanding reaction kinetics and selectivity.

For a ligand such as this compound, DFT calculations would be essential to understand how the flexible hexenyl chains and the terminal double bonds influence its steric and electronic properties. The presence of the olefinic groups suggests the possibility of hemilabile behavior, where the double bonds could coordinate to the metal center, a phenomenon that can be effectively modeled using DFT.

| Computational Method | Application to Phosphane Ligands | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic and steric parameters (e.g., TEP, cone angle), reaction mechanisms, and spectroscopic properties. | Prediction of its electronic donating ability, steric bulk, and potential for hemilabile coordination. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy calculations for benchmarking DFT results and studying systems where electron correlation is critical. | Provides a high-fidelity reference for its fundamental electronic properties. |

| Molecular Mechanics (MM) | Conformational analysis of flexible ligands and initial structure generation for quantum mechanical calculations. | Exploration of the vast conformational space of the three hexenyl chains. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems, such as enzymes or complex catalytic systems, by treating the reactive center with QM and the environment with MM. | Studying its behavior in a complex reaction environment, including explicit solvent effects. |

Electronic Structure Analysis of this compound

The electronic structure of this compound is central to its function as a ligand. The phosphorus atom possesses a lone pair of electrons that is responsible for its Lewis basicity and ability to coordinate to transition metals. The substituents on the phosphorus atom, in this case, three hex-5-en-1-yl chains, modulate the energy and spatial distribution of this lone pair.

Key aspects of the electronic structure that can be analyzed computationally include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the ligand's electron-donating ability, while the LUMO energy is indicative of its electron-accepting (π-acid) character. For this compound, the HOMO is expected to be localized on the phosphorus lone pair. The terminal C=C double bonds will also have their own π and π* orbitals, which could interact with the metal center.

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and charge distribution within the molecule. For this compound, NBO analysis would quantify the hybridization of the phosphorus lone pair and the partial charges on the phosphorus and carbon atoms.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich or electron-poor. For a phosphine ligand, the most negative potential is typically located around the phosphorus lone pair, indicating the site of coordination to an electrophilic metal center.

The presence of the terminal alkene groups in each of the three chains is a distinguishing feature of this compound. These groups can influence the electronic structure in several ways. They can have a modest inductive effect on the phosphorus center and, more importantly, can participate in coordination to the metal, leading to a chelate effect.

Modeling of this compound Coordination to Transition Metals

Computational modeling is a powerful tool for investigating the coordination of this compound to various transition metals. Such studies can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bond, and the potential for the pendant alkene groups to interact with the metal center.

DFT calculations are commonly employed to optimize the structures of transition metal complexes containing phosphine ligands. For this compound, several coordination modes are conceivable:

Monodentate Coordination: The ligand binds to the metal center solely through the phosphorus atom. The flexible hexenyl chains would occupy a certain volume around the metal, influencing the coordination of other ligands.

Bidentate or Tridentate Coordination (Chelation): One or more of the pendant alkene groups coordinate to the metal center in addition to the phosphorus atom. This would lead to the formation of stable chelate rings. The likelihood of such coordination depends on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Computational studies on analogous phosphine-olefin ligands have shown that the stability of the chelate complex is highly dependent on the length of the linker between the phosphorus atom and the double bond. For a hexenyl chain, the resulting chelate ring would be relatively large and flexible.

| Metal Center | Potential Coordination Mode of this compound | Expected Impact on Catalysis |

| Palladium(0) | Monodentate or bidentate (P, olefin) | The hemilabile nature could be beneficial in cross-coupling reactions by opening up a coordination site during the catalytic cycle. |

| Rhodium(I) | Bidentate or tridentate (P, olefin, olefin) | The chelation could enforce a specific geometry around the metal, influencing the selectivity in hydroformylation or hydrogenation reactions. |

| Ruthenium(II) | Monodentate or bidentate (P, olefin) | In olefin metathesis, the pendant alkenes could potentially interact with the metal-carbene, influencing catalyst activity and stability. |

| Gold(I) | Primarily monodentate | The bulky and flexible nature of the ligand could stabilize catalytically active mononuclear gold species. |

Computational Prediction of Catalytic Activity and Selectivity

Computational methods are increasingly used to predict the performance of catalysts, thereby guiding experimental efforts. For a catalyst system involving this compound, computational screening can help in identifying promising applications and optimizing reaction conditions.

The prediction of catalytic activity and selectivity often involves the following computational steps:

Mechanism Elucidation: As discussed in the next section, the first step is to determine the complete catalytic cycle using quantum chemical calculations.

Calculation of Activation Barriers: The rate-determining step of the catalytic cycle is identified by calculating the activation energies of all elementary steps. A lower activation barrier for the rate-determining step generally implies higher catalytic activity.

Selectivity Prediction: In reactions where multiple products can be formed (e.g., regioselectivity or enantioselectivity), the activation barriers for the competing pathways are calculated. The product that is formed through the pathway with the lowest activation barrier is predicted to be the major product.

For this compound, a key question would be how the pendant olefinic arms influence the catalytic performance. For instance, in a cross-coupling reaction, the temporary coordination of a double bond could stabilize a coordinatively unsaturated intermediate or facilitate a particular elementary step, such as reductive elimination. Computational studies could quantify these effects and compare them to simpler alkylphosphine ligands.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, primarily DFT, are indispensable for elucidating the detailed mechanisms of catalytic reactions. By mapping the entire reaction pathway, these calculations provide a molecular-level understanding of how a catalyst transforms reactants into products.

For a catalytic reaction employing a complex of this compound, a typical mechanistic investigation would involve:

Identification of Intermediates: All stable species along the catalytic cycle, such as oxidative addition products, transmetalation intermediates, and reductive elimination precursors, are located as minima on the potential energy surface.

Locating Transition States: The transition state for each elementary step is identified. This is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the bond-making and bond-breaking processes.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a given transition state connects the correct reactant and product intermediates.

A particularly interesting mechanistic aspect for this compound would be the role of its pendant alkenes. Quantum chemical calculations could determine if these groups act as innocent bystanders or if they actively participate in the catalytic cycle through coordination and dissociation (hemilability). This could have a profound impact on the catalyst's activity and selectivity.

Conformation and Flexibility Analysis of this compound

The three long and flexible hex-5-en-1-yl chains of this compound give it a high degree of conformational freedom. This flexibility can be both an advantage and a challenge in catalyst design. A flexible ligand can adapt to the geometric requirements of different intermediates in a catalytic cycle, but it can also lead to a mixture of active and inactive catalyst species.

Computational methods for analyzing the conformation and flexibility of this ligand include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the free ligand and its metal complexes over time. This can reveal the preferred conformations and the dynamics of the interconversion between them.

Systematic Conformational Searches: Various algorithms can be used to systematically explore the rotational degrees of freedom of the hexenyl chains to identify low-energy conformers.

Analysis of Steric Parameters: For different low-energy conformers, steric parameters like the cone angle or the percent buried volume (%Vbur) can be calculated to assess how the ligand's steric profile changes with its conformation.

Understanding the conformational behavior of this compound is crucial for interpreting its catalytic performance. For example, certain conformations might favor the coordination of the pendant alkenes, while others might lead to a more open coordination sphere around the metal.

Machine Learning Approaches for Ligand Design and Catalyst Discovery Featuring this compound

Machine learning (ML) is emerging as a powerful tool in chemistry for accelerating the discovery of new molecules and materials with desired properties. In the context of catalyst development, ML models can be trained on large datasets of computational or experimental data to predict the performance of new catalysts.

While no specific ML models featuring this compound have been reported, one can envision several ways in which ML could be applied:

Predicting Ligand Properties: An ML model could be trained to predict the electronic and steric properties of phosphine ligands based on their structure. Such a model could rapidly screen a virtual library of ligands, including derivatives of this compound, to identify candidates with optimal properties for a given catalytic reaction.

Catalyst Performance Prediction: ML models can be developed to predict the outcome of a catalytic reaction (e.g., yield, selectivity) based on a set of descriptors for the reactants, catalyst, and reaction conditions. This compound and its computationally derived properties could be included as inputs to such a model.

Inverse Design: In an inverse design approach, an ML model is used to generate new ligand structures that are predicted to have high performance for a specific catalytic transformation. This could lead to the de novo design of novel ligands inspired by the structural features of this compound.

The development of such ML models requires large and consistent datasets. High-throughput computational screening and automated experimental platforms are crucial for generating the necessary data to train accurate and predictive ML models for catalyst discovery.

Emerging Research Frontiers and Future Perspectives on Tri Hex 5 En 1 Yl Phosphane

Integration of Tri(hex-5-en-1-yl)phosphane into Sustainable Chemical Processes

The principles of green chemistry—efficiency, safety, and the reduction of waste—are central to modern chemical process development. This compound offers several avenues for integration into more sustainable practices, primarily through its application in homogeneous catalysis. Phosphines are a crucial class of ligands in catalysis, and their electronic and steric properties can be tuned to control the reactivity and selectivity of metal catalysts. rsc.orgrsc.org

As a trialkylphosphine, this compound is an electron-rich ligand, a property known to enhance the activity of catalysts in key reactions like palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation. gessnergroup.comtcichemicals.com Hydroformylation, an industrial process that converts alkenes to valuable aldehydes, heavily relies on phosphine-modified catalysts to achieve high selectivity. rsc.orgresearchgate.netresearchgate.net The use of a ligand like this compound could contribute to milder reaction conditions and improved catalyst turnover numbers.

A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst from the product stream. acs.org The olefinic functional groups of this compound provide a direct solution to this problem. The ligand can be covalently anchored to a solid support, such as a polymer or silica (B1680970), through its alkene chains. This process of "heterogenization" combines the high selectivity of a homogeneous catalyst with the ease of separation of a heterogeneous one. acs.orgresearchgate.net This approach prevents the loss of the expensive metal and ligand, aligning with the green chemistry goal of creating recyclable and economically viable catalytic systems. rsc.org

Development of Novel Polymer Materials Utilizing this compound

The presence of three terminal double bonds makes this compound a trifunctional building block for polymer synthesis. This opens up possibilities for creating novel polymer architectures, such as cross-linked networks, hyperbranched polymers, and dendrimers. rsc.org

One of the most promising methods for polymerizing this compound is through the thiol-ene "click" reaction. This reaction, which involves the radical-initiated addition of a thiol across a double bond, is renowned for its high efficiency, mild reaction conditions, and lack of byproducts, classifying it as a "click" chemistry process. youtube.com this compound can react with multifunctional thiols to rapidly form highly cross-linked polymer networks. rsc.orgresearchgate.net These materials could find applications as coatings, adhesives, or advanced optical materials. scispace.com The phosphine (B1218219) functionality within the polymer backbone introduces a site for further modification, such as metal coordination or quaternization, allowing for the creation of functional materials like ion-exchange resins or polymer-supported catalysts.

The table below illustrates potential multifunctional thiol co-monomers that could be used with this compound to create polymer networks via thiol-ene chemistry.

| Co-monomer Name | Structure | Functionality | Potential Polymer Property |

| Trimethylolpropane tris(3-mercaptopropionate) | Trithiol | High cross-link density, rigid network | |

| Pentaerythritol tetrakis(3-mercaptopropionate) | Tetrathiol | Very high cross-link density, thermal stability | |

| Glycol di(3-mercaptopropionate) | Dithiol | Flexible cross-links, elastomeric properties |

Applications in Fine Chemical Synthesis and Pharmaceutical Intermediates

Phosphine ligands are indispensable in transition metal-catalyzed reactions that form the bedrock of modern organic synthesis, particularly in the production of fine chemicals and pharmaceutical intermediates. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, rely on phosphine ligands to facilitate the catalytic cycle. tcichemicals.com

| Ligand | Type | Key Feature | Application Note |

| Triphenylphosphine | Triaryl | Standard, moderately bulky | General purpose, but can be inefficient with challenging substrates. |

| Tri(tert-butyl)phosphine | Trialkyl | Very bulky, electron-rich | Highly active for coupling unreactive substrates like aryl chlorides. tcichemicals.com |

| Tricyclohexylphosphine (B42057) | Trialkyl | Bulky, electron-rich | Excellent for a wide range of cross-coupling reactions. |

| This compound | Trialkyl, Functional | Electron-rich, immobilizable | Potentially high activity with the added benefit of catalyst recovery. |

The synthesis of complex molecules often involves multiple steps. The Wittig reaction, which uses a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes, is another fundamental transformation where phosphines are critical. google.com While not a direct catalytic use, the synthesis of the necessary phosphonium salt from this compound could be a route to specialized reagents.

Advanced Spectroscopic Techniques for In Situ this compound Studies

Understanding how a catalyst functions during a reaction is key to optimizing its performance. Advanced spectroscopic techniques that allow for real-time, or in situ, monitoring are invaluable. For phosphine ligands like this compound, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. nih.govresearchgate.net The phosphorus nucleus is highly sensitive to its chemical environment, and its NMR signal provides a direct window into the ligand's state. nih.govnih.gov Researchers can distinguish between the free ligand, its coordination to a metal center, and its potential oxidation to a phosphine oxide, which is a common deactivation pathway. tamu.edu

Operando spectroscopy combines in situ analysis with simultaneous measurement of catalytic activity. ornl.gov For example, using Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy, one can monitor the vibrational frequencies of species on the catalyst surface under actual reaction conditions. nih.govnih.gov This could be used to observe the coordination of this compound to a metal center and track the transformation of reactants into products in real-time. ornl.gov

| Spectroscopic Technique | Information Gained on this compound Systems |

| ³¹P NMR Spectroscopy | Distinguishes free ligand, metal-coordinated ligand, and oxidized phosphine oxide. nih.govtamu.edu Provides insight into ligand exchange rates and catalyst structure. |

| Operando IR Spectroscopy | Monitors the ligand's binding mode and the presence of other molecules (e.g., CO, substrates) in the metal's coordination sphere during catalysis. ornl.govnih.gov |

| Mass Spectrometry (ESI-MS) | Can be used to identify intermediates and catalyst species in the reaction mixture. mdpi.com |

Synergistic Effects of this compound with Other Ligand Classes

The performance of a metal catalyst can often be enhanced by using a combination of different ligands. This concept, known as synergistic catalysis, involves the cooperative interaction of multiple components in the catalytic system. nih.gov this compound could be used in mixed-ligand systems to achieve results not possible with a single ligand.

For instance, it could be paired with a hemilabile ligand, which has one strong and one weak donor group. The weak donor can dissociate to open a coordination site for the substrate to bind, and then re-coordinate to facilitate the product-forming step. Another strategy is to combine an electron-rich alkylphosphine like this compound with an electron-poor phosphite (B83602) or a sterically demanding biarylphosphine. This can create a unique electronic and steric environment at the metal center, leading to improved selectivity or activity. Mixed phosphine-phosphine oxide ligands have also been shown to be superior in certain catalytic reactions. researchgate.net The olefinic arms of this compound could also potentially coordinate to the metal center, creating a chelating effect that influences the catalyst's stability and selectivity.

Challenges and Opportunities in this compound Research

Challenges:

Synthesis and Purification: The synthesis of functionalized phosphines can be challenging. rsc.orgresearchgate.net The preparation often requires multi-step procedures and the use of pyrophoric and toxic reagents, necessitating strict inert atmosphere techniques. bham.ac.uk Purification can also be complicated by the compound's sensitivity to air.

Oxidation: Like most trialkylphosphines, this compound is susceptible to oxidation, where the phosphorus(III) center is converted to a phosphorus(V) phosphine oxide. This oxidation is often a major cause of catalyst deactivation, as the resulting phosphine oxide is typically a poor ligand. researchgate.net Careful handling and storage under an inert atmosphere are crucial.

Opportunities:

Dual-Functionality: The primary opportunity lies in its hybrid nature as both a ligand and a polymerizable monomer. This allows for the creation of self-supported catalysts, where the ligand is an integral part of the polymer backbone.

Platform for New Materials: Its role as a trifunctional cross-linker in thiol-ene and other polymerization reactions opens the door to a wide range of novel materials with tunable properties, including functional hydrogels, coatings, and composites. rsc.org

Advanced Catalysis: As an electron-rich, flexible trialkylphosphine, it has significant potential in catalysis, particularly for challenging transformations that require highly active catalysts. gessnergroup.com Its unique structure could lead to novel reactivity and selectivity in important industrial reactions like hydroformylation and C-C bond formation. rsc.org

Q & A

Q. What are the established synthetic routes for Tri(hex-5-en-1-yl)phosphane, and how is its purity validated?

this compound is synthesized via thiol-ene reactions, which involve radical-mediated addition of thiols to alkenes. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, where distinct signals for vinyl protons (e.g., δ 5.0–5.8 ppm) and phosphorus environments confirm structural integrity . Gel permeation chromatography (GPC) is used to monitor polymerization byproducts, ensuring purity >98% for catalytic applications .

Q. What analytical techniques are critical for assessing the stability of this compound under ambient conditions?

Headspace gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is recommended to detect oxidative degradation products (e.g., phosphane oxides) at trace levels (LOQ: 0.001 mg/kg) . Differential scanning calorimetry (DSC) reveals thermal stability trends, correlating glass transition temperatures (Tg) with molecular structure .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound compare to traditional phosphine ligands (e.g., triphenylphosphine) in transition-metal catalysis?

The hex-5-en-1-yl substituents introduce greater electron-donating capacity and steric bulk compared to aryl phosphines like triphenylphosphine. This enhances metal-ligand bond strength, as shown in Rh-catalyzed hydrogenation studies where enantioselectivity improved by 15–20% versus PPh₃ . DFT-M06 calculations further validate ligand-metal interaction energies, aiding in rational catalyst design .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for this compound across different reaction media?

Discrepancies often arise from solvent-dependent ligand coordination dynamics. For example, in Negishi coupling, THF stabilizes cationic Pd intermediates, whereas toluene induces ligand dissociation. Systematic kinetic profiling (e.g., variable-temperature NMR or in situ IR spectroscopy) identifies solvent-ligand-metal interplay . Cross-validation with high-resolution crystallography (e.g., SHELX-refined structures) clarifies coordination geometries .

Q. How does this compound influence the polymerization kinetics and properties of hyperbranched polyphosphates?

As a chain-transfer agent, it regulates branching density in A2 + B3 polymerization systems. GPC elugrams show reduced polydispersity (Đ < 1.2) at optimal feed ratios, while DSC reveals a linear correlation between Tg and P–O bond count (R² = 0.93), enabling tailored material properties .

Q. What methodologies quantify environmental degradation pathways of this compound in aqueous or oxidative environments?

Accelerated aging studies under UV/ozone exposure, coupled with LC-MS/MS, identify primary degradation products (e.g., phosphinic acids). Myeloperoxidase-mediated biodegradation assays (e.g., using human lung enzymes) further elucidate biocompatibility for biomedical applications .

Data Analysis and Mechanistic Studies

Q. How are computational tools (e.g., DFT, molecular dynamics) integrated with experimental data to model this compound’s reactivity?

DFT-M06 simulations map transition states in asymmetric catalysis, predicting enantioselectivity trends that align with experimental ee values (±5% deviation). Molecular dynamics (MD) simulations of ligand solvation effects in THF vs. DMF reconcile divergent catalytic rates observed empirically .

Q. What statistical approaches address variability in phosphane ligand performance across batch syntheses?

Multivariate analysis (e.g., PCA or PLS regression) correlates NMR spectral purity (≥95%) with catalytic turnover numbers (TON). Robustness is validated via interlaboratory round-robin trials, ensuring reproducibility in enantioselective transformations .

Structural and Functional Insights

Q. How do structural modifications (e.g., allyl vs. alkyl substituents) alter the redox properties of this compound?

Cyclic voltammetry (CV) reveals a 0.3 V anodic shift in oxidation potential compared to saturated analogs, attributed to conjugation stabilization of radical intermediates. X-ray absorption spectroscopy (XAS) further links ligand geometry to metal-centered redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.